molecular formula C13H18N2O3S B2774465 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide CAS No. 2320213-07-6

3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide

Cat. No. B2774465
CAS RN: 2320213-07-6
M. Wt: 282.36
InChI Key: PSWOCNFOSKYIOW-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide, also known as OTAC, is a novel and potent inhibitor of the TRPA1 ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including chronic pain, inflammation, and respiratory disorders.

Mechanism Of Action

3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide exerts its pharmacological effects by inhibiting the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is a non-selective cation channel that is activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. By inhibiting TRPA1, 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide has been shown to have potent inhibitory effects on the TRPA1 ion channel. In a study conducted by Nassini et al., 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide was found to inhibit the TRPA1 ion channel with an IC50 value of 2.5 μM. This suggests that 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide is a potent inhibitor of TRPA1. Additionally, 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide has been shown to reduce the perception of pain and inflammation in animal models, further supporting its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide in laboratory experiments is its potency and specificity for the TRPA1 ion channel. This allows researchers to study the role of TRPA1 in various diseases, including chronic pain and inflammation. However, one of the limitations of using 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide is its potential toxicity and off-target effects. Therefore, researchers must use caution when using 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide in laboratory experiments and ensure that appropriate controls are in place.

Future Directions

There are several future directions for the research of 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide. One direction is to explore the potential therapeutic applications of 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide in various diseases, including chronic pain, inflammation, and respiratory disorders. Another direction is to study the structure-activity relationship of 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide and develop more potent and selective TRPA1 inhibitors. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide to better understand its potential therapeutic applications. Overall, 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects.

Synthesis Methods

3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide is synthesized using a multi-step process that involves the reaction of 3-(oxolan-3-ylmethoxy) thiophene with 2-aminoazetidine-1-carboxylic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and respiratory disorders. In a study conducted by Nassini et al., 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide was found to inhibit the TRPA1 ion channel, which is involved in the perception of pain and inflammation. This suggests that 3-(Oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide may be a potential therapeutic agent for the treatment of chronic pain and inflammation.

properties

IUPAC Name

3-(oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(14-12-2-1-5-19-12)15-6-11(7-15)18-9-10-3-4-17-8-10/h1-2,5,10-11H,3-4,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOCNFOSKYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide

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